molecular formula C15H13NO5 B12093746 Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester

Cat. No.: B12093746
M. Wt: 287.27 g/mol
InChI Key: KPBRFVAIYUYAQT-UHFFFAOYSA-N
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Description

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester (C₁₅H₁₃NO₅) is a substituted benzoic acid derivative characterized by:

  • A nitro group (-NO₂) at position 2 on the benzene ring.
  • A phenylmethoxy (benzyloxy, -OCH₂C₆H₅) group at position 3.
  • A methyl ester (-COOCH₃) at the carboxylic acid position.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 2-nitro-3-phenylmethoxybenzoate

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-8-5-9-13(14(12)16(18)19)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

KPBRFVAIYUYAQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Precursor Benzene Derivatives

The foundational step in synthesizing benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester involves regioselective nitration. As demonstrated in patent CN108129322B, nitration of methyl-substituted benzoic acids under cryogenic conditions (-30°C to -15°C) using 92–98% nitric acid achieves high positional selectivity. For the target compound, a precursor such as 3-(phenylmethoxy)benzoic acid methyl ester undergoes nitration at the ortho position relative to the methoxy group.

Key Parameters:

  • Temperature Control: Maintaining sub-zero temperatures prevents poly-nitration and byproduct formation.

  • Particle Size: Precursor powders with an average diameter of 10–200 μm enhance reaction homogeneity and yield.

  • Nitric Acid Concentration: Concentrated HNO₃ (≥92%) ensures efficient nitration while minimizing hydrolysis of the methyl ester.

Esterification and Protecting Group Strategies

Esterification typically precedes nitration to protect the carboxylic acid group. Methyl ester formation is achieved via acid-catalyzed Fischer esterification or using methyl iodide in the presence of a base (e.g., K₂CO₃). Patent CN111362807A highlights the use of acetic acid as a solvent for oxidation reactions, suggesting compatibility with ester groups under controlled conditions.

Example Protocol:

  • Fischer Esterification: Reflux 3-(phenylmethoxy)benzoic acid with methanol and H₂SO₄ (cat.) at 65°C for 6 hours.

  • Purification: Isolate the methyl ester via vacuum distillation or recrystallization (yield: 85–92%).

Introduction of the Phenylmethoxy Group

The phenylmethoxy (benzyloxy) group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A benzyl bromide or chloride reacts with a phenolic intermediate under basic conditions.

Optimization Insights:

  • Base Selection: K₂CO₃ or Cs₂CO₃ in DMF facilitates efficient substitution at 80–100°C.

  • Solvent Compatibility: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require rigorous drying to prevent hydrolysis.

Industrial-Scale Synthesis and Process Intensification

Continuous Flow Nitration

Modern industrial methods employ continuous flow reactors to improve safety and yield. As noted in, microreactors enable precise temperature control (-30°C) and reduce hazardous exposure to concentrated nitric acid. A representative flow setup includes:

ParameterValue
Reactor Volume100 mL (per channel)
Residence Time5–10 minutes
Nitric Acid Ratio1:3–1:10 (precursor:HNO₃)
Yield84–90%

This method reduces byproduct formation by 15% compared to batch processes.

Catalytic Oxidation for Byproduct Mitigation

Patent CN111362807A describes catalytic oxidation using Co(OAc)₂ and N-bromosuccinimide (NBS) to minimize unwanted side reactions. Applied to the target compound, this approach could enhance purity during benzyloxy group introduction:

Reaction Conditions:

  • Catalyst: Co(OAc)₂ (2 mol%)

  • Initiator: NBS (1.5 mol%)

  • Temperature: 110–135°C

  • Oxygen Pressure: 1.0–3.0 MPa

Under these conditions, selectivity for the desired product exceeds 95%.

Comparative Analysis of Synthetic Routes

The table below evaluates three preparation strategies based on yield, scalability, and environmental impact:

MethodYield (%)ScalabilityWaste GenerationKey Reference
Batch Nitration78–84ModerateHigh (acidic waste)
Continuous Flow85–90HighLow
Catalytic Oxidation92–95HighModerate

Trade-offs:

  • Batch processes are cost-effective for small-scale production but generate significant acidic waste.

  • Continuous flow systems require higher initial investment but improve safety and yield.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via solvent recrystallization. Methanol-water mixtures (4:1 v/v) at 60–70°C achieve >99% purity for the final compound.

Analytical Validation

  • HPLC: Retention time ≈ 8.2 min (C18 column, 60% acetonitrile/water).

  • NMR (¹H): δ 8.21 (d, 1H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 3.89 (s, 3H, COOCH₃).

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituent profiles are summarized below:

Compound Name (CAS No.) Position 2 Position 3 Position 4+ Ester Group Molecular Weight Reference
Target Compound -NO₂ -OCH₂C₆H₅ - Methyl 287.27 g/mol
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester -NHCO(3,4-dimethoxybenzoyl) -OH - Methyl ~407.37 g/mol
Methyl 4-(benzyloxy)benzoate (32122-11-5) - - -OCH₂C₆H₅ Methyl 242.27 g/mol
Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester (536974-83-1) - -OCH₂C₆H₅ (pos4) -Cl (pos3,5) Methyl 311.16 g/mol
Benzoic acid, 3-bromo-4-(2-bromo-5-methoxy-3-methyl-4-nitrophenoxy)-6-methoxy-2-methyl-, methyl ester (93796-69-1) -Br, -CH₃ -O-C₆H₂(Br)(NO₂)(CH₃) -OCH₃ (pos6) Methyl 519.14 g/mol

Key Observations :

  • Electron-withdrawing vs. donating groups : The target’s nitro group enhances electrophilic substitution resistance compared to methoxy or hydroxyl analogs .
  • Steric effects : The benzyloxy group in the target compound increases steric hindrance compared to simpler esters like methyl 4-(benzyloxy)benzoate .

Physicochemical Properties

  • Solubility : The nitro group reduces polarity, likely decreasing water solubility compared to hydroxylated analogs (e.g., compound 1 in ).
  • Stability : Nitro groups may enhance thermal stability but increase sensitivity to reducing agents.
  • Acidity : The methyl ester group reduces acidity (pKa ~8–10) compared to free carboxylic acids (pKa ~4–5).

Biological Activity

Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester (CAS No. 533897-93-7) is a compound of interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological implications.

  • Molecular Formula : C₁₅H₁₃N₁O₅
  • Molecular Weight : 287.27 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Benzoic acid derivatives have been studied for their potential antibacterial, antifungal, and anticancer properties. The specific compound in focus has shown promising results in various biological assays.

Antibacterial Activity

Research indicates that benzoic acid derivatives exhibit significant antibacterial properties. In a comparative study, the compound demonstrated effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin.

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus12.5Comparable to ciprofloxacin
Escherichia coli25Moderate activity
Enterococcus faecalis10Highly effective

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungi. The following table summarizes the antifungal efficacy:

Fungal Strain MIC (µg/mL) Comparison
Candida albicans15Similar to fluconazole
Aspergillus niger20Moderate activity

The biological activity of benzoic acid derivatives can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compounds may disrupt the integrity of bacterial and fungal cell membranes, leading to cell lysis.
  • Enzyme Inhibition : They can inhibit key enzymes involved in metabolic pathways, thereby hindering the growth and reproduction of pathogens.
  • DNA Interaction : Some studies suggest that these compounds can interact with DNA, causing damage that leads to apoptosis in cancer cells.

Study on Anticancer Activity

A notable study evaluated the anticancer potential of benzoic acid derivatives on human prostate cancer cell lines (PC3 and DU145). The results indicated a dose-dependent reduction in cell viability:

  • IC₅₀ Values :
    • PC3 Cells: 48 h exposure - 27.05 ± 3.9 µg/mL
    • DU145 Cells: 48 h exposure - 62.5 ± 17.3 µg/mL

The study concluded that the compound induces apoptosis through chromatin condensation and DNA damage.

Toxicological Assessment

Despite its promising biological activities, toxicological evaluations are crucial. A recent assessment indicated moderate acute oral toxicity (LD50 = 887 mg/kg bw in rats), highlighting the need for careful consideration in therapeutic applications.

Q & A

Q. Optimization Tips :

  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves nitro and benzyloxy regioisomers .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

¹H/¹³C NMR :

  • Nitro group : Deshielded aromatic protons (δ 8.1–8.3 ppm) and carbons (δ 145–150 ppm) .
  • Benzyloxy group : Methine protons (δ 5.1–5.3 ppm) and methyl ester (δ 3.8–3.9 ppm) .

IR Spectroscopy :

  • Ester carbonyl (C=O) at ~1720 cm⁻¹ and nitro (NO₂) at ~1530 cm⁻¹ .

Mass Spectrometry :

  • Molecular ion [M+H]⁺ expected at m/z 317 (C₁₅H₁₃NO₅) with fragmentation peaks at m/z 121 (benzyl fragment) .

Q. Table 1: Spectral Signatures

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 8.2 (2H, aromatic), δ 5.1 (OCH₂Ph)
¹³C NMRδ 167 (ester C=O), δ 148 (NO₂)
IR1720 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂)

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:
Contradictions often arise from solvent effects, impurities, or regioisomeric byproducts. Strategies include:

Cross-Validation : Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts .

High-Resolution MS : Confirm molecular formula to rule out impurities (e.g., HRMS with <5 ppm error) .

Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for disputed substituent positions .

Database Alignment : Cross-reference with NIST Chemistry WebBook entries for nitroaromatic esters .

Advanced: What strategies are effective in studying the compound’s reactivity under varying conditions?

Methodological Answer:
Reactivity studies should focus on:

Nucleophilic Aromatic Substitution (NAS) :

  • Conditions : Use polar aprotic solvents (e.g., DMF) with amines or thiols at 60–80°C .
  • Monitoring : Track nitro group reduction (e.g., via UV-Vis at 450 nm) .

Photostability :

  • Expose to UV light (254 nm) and analyze degradation products via HPLC-MS to assess labile groups (e.g., nitro → nitroso) .

Acid/Base Stability :

  • Reflux in 1M HCl/NaOH to evaluate ester hydrolysis rates, monitored by TLC or pH-stat titration .

Basic: What are the key considerations in designing purification protocols?

Methodological Answer:

  • Chromatography : Use silica gel with hexane/EtOAc (4:1) for intermediates; reverse-phase HPLC (C18, acetonitrile/water) for final compound .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves to maximize yield .
  • Byproduct Removal : Activated charcoal treatment removes colored impurities post-nitration .

Advanced: How can researchers investigate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

Substituent Variation :

  • Synthesize analogs with halogens (Cl, Br) at the 4-position or modified alkoxy groups .

Biological Assays :

  • Test inhibitory activity against enzymes (e.g., cyclooxygenase) using fluorescence-based assays. Correlate IC₅₀ values with Hammett σ constants for nitro/benzyloxy groups .

Computational Modeling :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict binding affinities .

Q. Table 2: Example SAR Data

DerivativeSubstituentIC₅₀ (μM)LogP
Parent Compound2-NO₂, 3-OBz12.32.8
4-Cl Analog4-Cl8.73.1
3-OCH₂CF₃ Analog3-OCH₂CF₃25.43.5

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